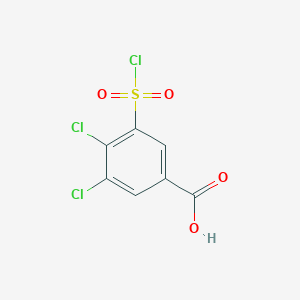

3,4-二氯-5-(氯磺酰基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chlorinated benzoic acid derivatives can be complex, involving multiple steps and specific reaction conditions. Paper details the synthesis of 3,5-dichloro benzoic acid using o-amino benzoic acid as a starting material. The process involves chlorination and diazotization, with the yield reaching over 70% under optimal conditions. This suggests that a similar approach might be applicable for synthesizing 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid, with adjustments for the different substitution pattern and the introduction of the sulfonyl group.

Molecular Structure Analysis

While the molecular structure of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid is not directly analyzed in the papers, paper discusses the confirmation of product structures using various spectroscopic techniques such as IR, ^1H NMR, ^13C NMR, mass spectroscopy, and elemental analysis. These techniques are essential for verifying the structure of synthesized compounds, including chlorinated benzoic acids, and would likely be used in the analysis of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid. However, paper describes the chlorination of 4-amino-2-hydroxy-benzoic acid and the subsequent reactions to produce various chlorinated compounds. This indicates that chlorination is a key reaction in modifying the structure of benzoic acid derivatives, which would be relevant for the synthesis and reactions of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid are not directly reported in the provided papers. However, the synthesis and structural confirmation techniques discussed in papers and imply that similar methods could be used to deduce the properties of the compound . The presence of chloro and sulfonyl groups would influence properties such as solubility, acidity, and reactivity, which are important for understanding the behavior of the compound in various environments and reactions.

科学研究应用

Application 1: Preparation of Polymer Bound Transfer Hydrogenation Catalyst

- Summary of Application : This compound is used in the preparation of a polymer bound transfer hydrogenation catalyst .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this application were not provided in the source .

Application 2: Preparation of 4-(carboxymethyl-sulfamoyl)-benzoyladenosine

- Summary of Application : This compound is used in the preparation of 4-(carboxymethyl-sulfamoyl)-benzoyladenosine .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this application were not provided in the source .

Application 3: Synthesis of Novel Anthranilic Acid Class of PPARδ Partial Agonists

- Summary of Application : This compound participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this application were not provided in the source .

Application 4: Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide

- Summary of Application : This compound is used in the isolation and characterization of an unknown process-related impurity in Furosemide .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this application were not provided in the source .

Application 5: Synthesis of 1,3,5-Triazine Aminobenzoic Acid Derivatives

- Summary of Application : This compound is used in the synthesis of 1,3,5-triazine aminobenzoic acid derivatives .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : Some of the synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .

属性

IUPAC Name |

3,4-dichloro-5-chlorosulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O4S/c8-4-1-3(7(11)12)2-5(6(4)9)15(10,13)14/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMACKMPNYCQJNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596792 |

Source

|

| Record name | 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |

CAS RN |

151104-67-5 |

Source

|

| Record name | 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)